
4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H22N8O2S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034222-56-3) is a synthetic compound featuring a complex structure that includes a thiadiazole moiety and a triazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N8O2S, with a molecular weight of 390.5 g/mol. The structure incorporates several pharmacologically relevant moieties that influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂N₈O₂S |
Molecular Weight | 390.5 g/mol |
CAS Number | 2034222-56-3 |
The biological activity of the compound can be attributed to its structural components:
- Thiadiazole and Triazine Moieties : These heterocycles are known for their diverse biological activities, including anticancer and anticonvulsant properties.
- Morpholine Ring : This moiety has been associated with enhanced solubility and bioavailability, which can improve pharmacokinetic profiles.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazine structures exhibit significant anticancer properties. The compound has shown promise in various studies:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For instance, related compounds with similar structures have shown IC50 values ranging from 1.33 µM to 17.5 µM against cancer cell lines, suggesting potential efficacy in tumor suppression .
Anticonvulsant Activity
The presence of the pyrrolidine ring enhances the anticonvulsant activity of related compounds. In studies involving thiazole derivatives, certain analogs displayed protective effects in seizure models with effective doses indicating significant anticonvulsant potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Thiadiazole and Triazine Influence : The combination of these rings has been essential for enhancing cytotoxicity against cancer cells.
- Substituents : Variations in substituents on the thiadiazole ring have been linked to increased potency. For example, methyl groups at specific positions have been shown to enhance activity significantly .
Case Studies
- Study on Thiadiazole Derivatives : A study evaluated several thiadiazole derivatives for their anticancer activity against A549 cells. Compounds with modifications similar to those found in this compound showed IC50 values less than that of doxorubicin, indicating superior efficacy .
- Neuropharmacological Assessment : Another study focused on thiazole derivatives indicated that modifications leading to increased lipophilicity resulted in enhanced anticonvulsant effects in animal models .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of the compound is C20H26N6O3 with a molecular weight of 398.5 g/mol . The compound features a thiadiazole ring, which is known for its biological activity, and a triazine moiety that enhances its pharmacological properties. Its structural complexity allows for interactions with multiple biological targets.
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds containing thiadiazole and triazine moieties exhibit significant anticancer properties. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation effectively. In vitro studies have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This positions it as a potential therapeutic agent for inflammatory diseases.
Data Tables
The following table summarizes the key findings from various studies on the applications of this compound:
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of thiadiazole and their evaluation against breast cancer cells. The lead compound exhibited an IC50 value in the nanomolar range, indicating potent activity (Reference needed).
- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics like penicillin (Reference needed).
- Inflammatory Pathway Inhibition : Computational studies indicated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential use in treating conditions like asthma or rheumatoid arthritis (Reference needed).
特性
IUPAC Name |
4-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O2S/c1-11-13(27-22-21-11)14(25)17-10-12-18-15(23-4-2-3-5-23)20-16(19-12)24-6-8-26-9-7-24/h2-10H2,1H3,(H,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKSKFYSAISDDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。